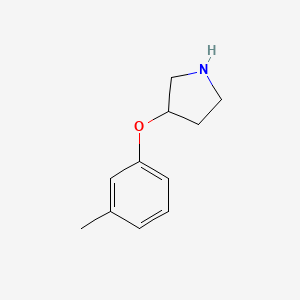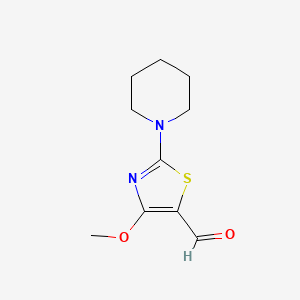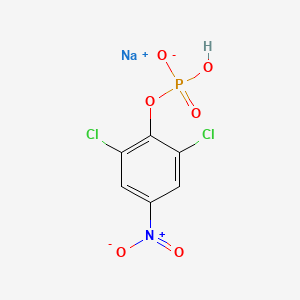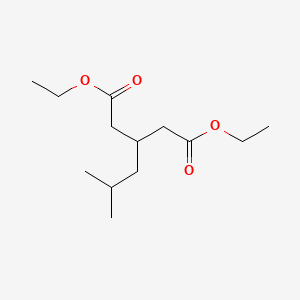
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine
Descripción general
Descripción
N,N-Bis(4’-diphenylamino-4-biphenylyl)amine is a chemical compound with the molecular formula C48H37N3. It appears as a white to orange to green powder or crystal .
Physical And Chemical Properties Analysis
N,N-Bis(4’-diphenylamino-4-biphenylyl)amine is a solid at 20°C. It should be stored under inert gas as it is air sensitive. It has a melting point of 209.0 to 213.0°C and is soluble in toluene .Aplicaciones Científicas De Investigación
Optoelectronic Applications
This compound, being a derivative of diphenylamine, has found special interest among researchers due to its adjustable optoelectronic properties . It can be applied in field-effect transistors, sensors, light-emitting diodes, and photovoltaic cells . The functional groups can affect the energy levels of materials, influencing the color of the light emitted .
Organic Light Emitting Diodes (OLEDs)
The compound has been used in the development of OLEDs. Theoretical studies on the optical and electronic properties and electron transfer ability of a substance based on diphenylamine and benzothiadiazole, OMC-M (a derivative of OMC, 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole) have shown good ambipolarity and application in OLEDs .
Fluorescent Sensors
Pyrimidine chromophores have been extensively used as fluorescent sensors for acidity, polarity, metal cations, or nitro-aromatic explosives . The compound’s electron-lone pairs of the two nitrogen atoms are available for protonation, complexation, and formation of hydrogen bonds, enabling us to tune the electron-withdrawing strength of this core .
Emissive Materials
During the past two decades, there has been an important interest in the design of pyrimidine-based emissive materials . The compound exhibits intense emission in moderately polar solvents as well as in solid state .
Thermally Activated Delayed Fluorescence
Pyrimidine derivatives have also been used with success as emitters for third-generation OLEDs based on thermally activated delayed fluorescence .
Two-Photon Absorption Properties
4,6-distyrylpyrimidine derivatives are also well-known for their two-photon absorption properties and numerous structures have been developed for bio-imaging in particular .
White Light Emission
Controlled protonation of some pyrimidine compounds has also been described for white light emission .
Dye-Sensitized Solar Cells (DSSC)
Organic/metal-organic photosensitizers for DSSC have been developed using this compound .
Propiedades
IUPAC Name |
4-[4-(N-phenylanilino)phenyl]-N-[4-[4-(N-phenylanilino)phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H37N3/c1-5-13-43(14-6-1)50(44-15-7-2-8-16-44)47-33-25-39(26-34-47)37-21-29-41(30-22-37)49-42-31-23-38(24-32-42)40-27-35-48(36-28-40)51(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36,49H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCKYQJGPSVFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H37N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



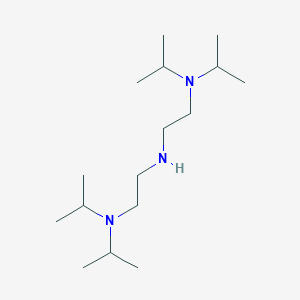

![4-[6-(Chloromethyl)pyridin-2-YL]morpholine](/img/structure/B1645225.png)
![N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1645226.png)


![Methyl 3-[(5-nitropyridin-2-yl)oxy]benzoate](/img/structure/B1645243.png)
